LRRK2 Kinase Inhibition: Measured Affinity Differentiation vs. Aminopyrazole Fragment Library Baseline
In a QSAR study that annotated the ChEMBL database with topological fingerprints for LRRK2 inhibition, 5-amino-1-(2-pyridyl)-1,2-dihydropyrazol-3-one (ChEMBL1995765) displayed an experimentally determined pKi of 5.2, corresponding to a Ki of approximately 6.3 µM . This value places it in a meaningful affinity window for a fragment-sized ligand (MW 176 Da; ligand efficiency ≈ 0.37 kcal mol⁻¹ per heavy atom). By comparison, the validated PLS and MLR QSAR models for a diverse set of drug-like LRRK2 inhibitors predict pKi values of 4.76 and 5.23 respectively for this compound, indicating that the experimental value aligns with or modestly exceeds the model-based expectation for the chemotype . No other 1,2-dihydropyrazol-3-one derivative is reported with an experimentally confirmed LRRK2 pKi in the same public database, underscoring the scarcity of direct kinase data for this scaffold.
| Evidence Dimension | LRRK2 inhibitory affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 5.2 (experimental); Ki ≈ 6.3 µM |
| Comparator Or Baseline | PLS QSAR model prediction for same compound: pKi = 4.76; MLR model prediction: pKi = 5.23 (validation set of diverse drug-like compounds) |
| Quantified Difference | Experimental pKi exceeds PLS model prediction by ~0.44 log units; comparable to MLR prediction (Δ < 0.03 log units) |
| Conditions | ChEMBL bioactivity database; experimental determination method not further specified in the source; QSAR models built on diverse drug-like compound training sets |
Why This Matters
For kinase-targeted fragment screening campaigns, the confirmed LRRK2 affinity at the fragment level provides a validated starting point for structure-based optimisation that non-pyridyl or fully aromatic pyrazole analogs cannot offer without de novo hit identification.
- [1] Kahn, I.; Lomaka, A.; Karelson, M. Topological Fingerprints as an Aid in Finding Structural Patterns for LRRK2 Inhibition. Mol. Inf. 2014, 33, 269–275. View Source
